Acetamide, N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)-
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Overview
Description
N-(7-chlorochroman-3-yl)acetamide is a chemical compound with the molecular formula C11H12ClNO2. It is a derivative of chroman, a bicyclic organic compound, and contains a chlorine atom at the 7th position and an acetamide group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chlorochroman-3-yl)acetamide typically involves the reaction of 7-chlorochroman with acetamide under specific conditions. One common method includes:
Starting Material: 7-chlorochroman.
Reagent: Acetamide.
Catalyst: Often, a base such as sodium hydroxide or potassium carbonate is used.
Solvent: The reaction is usually carried out in an organic solvent like ethanol or methanol.
Conditions: The mixture is heated under reflux for several hours to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(7-chlorochroman-3-yl)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(7-chlorochroman-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 7-chlorochroman-3-one or 7-chlorochroman-3-carboxylic acid.
Reduction: Formation of N-(7-chlorochroman-3-yl)amine.
Substitution: Formation of 7-hydroxychroman-3-ylacetamide or 7-aminochroman-3-ylacetamide.
Scientific Research Applications
N-(7-chlorochroman-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(7-chlorochroman-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
7-hydroxychroman-3-ylacetamide: Similar structure but with a hydroxyl group instead of chlorine.
7-aminochroman-3-ylacetamide: Contains an amino group instead of chlorine.
7-methoxychroman-3-ylacetamide: Contains a methoxy group instead of chlorine.
Uniqueness
N-(7-chlorochroman-3-yl)acetamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
54444-94-9 |
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Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
N-(7-chloro-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)13-10-4-8-2-3-9(12)5-11(8)15-6-10/h2-3,5,10H,4,6H2,1H3,(H,13,14) |
InChI Key |
LZPIUOUVAVDWSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC2=C(C=C(C=C2)Cl)OC1 |
Origin of Product |
United States |
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